molecular formula C13H17N B13303117 8-Phenyl-3-azabicyclo[4.2.0]octane

8-Phenyl-3-azabicyclo[4.2.0]octane

Cat. No.: B13303117
M. Wt: 187.28 g/mol
InChI Key: YWSXOSUUMITXOG-UHFFFAOYSA-N
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Description

8-Phenyl-3-azabicyclo[4.2.0]octane is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-3-azabicyclo[4.2.0]octane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenyl-substituted cyclohexanone with an amine can lead to the formation of the desired bicyclic structure. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

8-Phenyl-3-azabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Phenyl-3-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.

    Tropane Alkaloids: A class of compounds that share the bicyclic structure and exhibit diverse biological activities.

Uniqueness

8-Phenyl-3-azabicyclo[4.2.0]octane is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological properties .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

8-phenyl-3-azabicyclo[4.2.0]octane

InChI

InChI=1S/C13H17N/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12/h1-5,11-14H,6-9H2

InChI Key

YWSXOSUUMITXOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CC2C3=CC=CC=C3

Origin of Product

United States

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